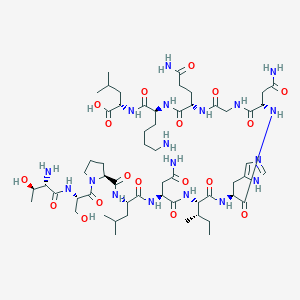

![molecular formula C20H35N3O13 B12391817 O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)

O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

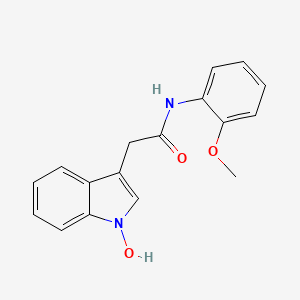

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose. It is a significant component in various biological systems, including the bacterial cell wall, where it forms part of the peptidoglycan layer, and in the exoskeletons of arthropods like insects and crustaceans . It also plays a crucial role in the formation of hyaluronan when polymerized with glucuronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylglucosamine can be synthesized through various methods, including chemical, enzymatic, and biotransformation processes. One common chemical method involves the hydrolysis of chitin, a polymer of N-acetylglucosamine, using acids or enzymes . Enzymatic methods often use chitinases and glucosaminidases to break down chitin into N-acetylglucosamine . Biotransformation methods involve genetically modified microorganisms that convert glucose into N-acetylglucosamine .

Industrial Production Methods: Industrial production of N-acetylglucosamine typically involves the use of chitin as a substrate. Chitin is abundant in the exoskeletons of crustaceans and insects. The process includes the extraction of chitin, followed by its hydrolysis using either chemical or enzymatic methods to produce N-acetylglucosamine . Recent advancements have also explored the use of renewable biomass and genetically engineered microorganisms for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: N-Acetylglucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is O-GlcNAcylation, where N-acetylglucosamine is added to serine or threonine residues of proteins . This modification is reversible and plays a significant role in regulating protein function .

Common Reagents and Conditions: Common reagents used in the reactions involving N-acetylglucosamine include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Enzymes such as O-GlcNAc transferase and O-GlcNAcase are crucial for O-GlcNAcylation and de-O-GlcNAcylation reactions .

Major Products Formed: The major products formed from these reactions include various glycosylated proteins and oligosaccharides. For instance, O-GlcNAcylation results in the formation of O-GlcNAc-modified proteins, which are involved in numerous cellular processes .

Scientific Research Applications

N-Acetylglucosamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex carbohydrates and glycoproteins . In biology, it is essential for studying glycosylation processes and protein modifications . In medicine, N-acetylglucosamine is explored for its potential in treating autoimmune diseases and as a dietary supplement for joint health . Industrially, it is used in the production of biopolymers and as a precursor for various biochemical compounds .

Mechanism of Action

N-Acetylglucosamine exerts its effects primarily through glycosylation, a process where it is added to proteins and lipids. This modification can alter the function, stability, and localization of proteins . The enzymes O-GlcNAc transferase and O-GlcNAcase regulate the addition and removal of N-acetylglucosamine, respectively . This dynamic modification is involved in various cellular processes, including signal transduction, transcription, and stress responses .

Comparison with Similar Compounds

N-Acetylglucosamine is similar to other monosaccharides like glucose, N-acetylgalactosamine, and mannose. it is unique in its ability to form chitin and its role in O-GlcNAcylation . While glucose is primarily involved in energy metabolism, N-acetylglucosamine is more involved in structural and regulatory functions . N-acetylgalactosamine and mannose also participate in glycosylation but have different structural roles and biological functions .

List of Similar Compounds:- Glucose

- N-Acetylgalactosamine

- Mannose

N-Acetylglucosamine stands out due to its involvement in forming chitin and its regulatory role in protein function through O-GlcNAcylation .

Properties

Molecular Formula |

C20H35N3O13 |

|---|---|

Molecular Weight |

525.5 g/mol |

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid |

InChI |

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9-,10-,11+,12-,13-,14-,15+,16-,17-,19+,20+/m1/s1 |

InChI Key |

BMSPZGKRTLZXAV-NOKREWQBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)NC(=O)C |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)

![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)